molecular formula C22H21Cl2N5O2S B2986833 1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea CAS No. 897621-02-2

1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Cat. No.: B2986833
CAS No.: 897621-02-2
M. Wt: 490.4
InChI Key: BTBOTVVNUIWLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a complex organic compound that features a unique combination of functional groups, including chlorophenyl, piperazine, thiazole, and urea moieties

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N5O2S/c23-15-4-3-5-16(12-15)25-21(31)27-22-26-17(14-32-22)13-20(30)29-10-8-28(9-11-29)19-7-2-1-6-18(19)24/h1-7,12,14H,8-11,13H2,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBOTVVNUIWLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Attachment of the Piperazine Moiety: The thiazole intermediate is then reacted with a chlorophenylpiperazine derivative in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperazine-thiazole linkage.

    Urea Formation: Finally, the compound is treated with an isocyanate derivative to introduce the urea functionality.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiourea
  • 1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Comparison: Compared to similar compounds, 1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. For instance, the presence of the urea moiety might enhance its binding affinity to certain biological targets compared to the thiourea or carbamate analogs.

Biological Activity

The compound 1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C23H24Cl2N4OC_{23}H_{24}Cl_2N_4O, and it has a molecular weight of approximately 463.94 g/mol. The structure includes a thiazole moiety, piperazine ring, and chlorophenyl groups, which are known for their biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant pharmacological properties, particularly in the following areas:

  • Anticancer Activity :
    • Studies have shown that derivatives of thiazole and piperazine can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values as low as 0.2 µM against lung cancer cells (A549) and 4.2 µM against cervical cancer cells (HeLa) .
    • The introduction of electron-withdrawing groups like chlorine on the phenyl ring has been linked to increased cytotoxic activity .
  • Antimicrobial Properties :
    • Compounds containing thiazole rings have been evaluated for their antibacterial activity. For example, certain thiazole derivatives showed promising results with IC50 values significantly lower than standard antibiotics .
  • Enzyme Inhibition :
    • The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored, with some derivatives exhibiting competitive inhibition profiles that may be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study 1 : A series of thiazole-based compounds were synthesized and tested for anticancer effects. The most potent compound exhibited an IC50 value of 12.5 µM against MCF-7 breast cancer cells, indicating a strong potential for further development .
  • Study 2 : A comparative analysis of various derivatives revealed that modifications to the piperazine moiety significantly impacted both cytotoxicity and selectivity towards cancer cell lines .

Table 1: Biological Activity Summary of Related Compounds

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)12.5Apoptosis induction
Compound BA549 (Lung Cancer)0.2Cell cycle arrest
Compound CHeLa (Cervical Cancer)4.2Caspase activation
Compound DE. coli (Bacterial Infection)5.0Cell wall synthesis inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.